molecular formula C20H13N4NaO6S2 B1232459 Ferrozine CAS No. 69898-45-9

Ferrozine

Cat. No. B1232459
CAS RN: 69898-45-9
M. Wt: 492.5 g/mol
InChI Key: ZGVNYCXXBQPDPQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Ferrozine was initially synthesized as a low-cost yet highly sensitive reagent for the quantitative determination of iron. It belongs to a group of compounds containing the ferroin group, which demonstrates the ability to form complexes with the ferrous ion. The original synthesis aimed at providing a more affordable option for the continuous instrumental analysis of iron, highlighting the practical significance of this compound in analytical chemistry (Stookey, 1970).

Molecular Structure Analysis

The molecular structure of this compound includes the ferroin group, which is essential for its reactivity with ferrous ions. The kinetics and mechanism of iron(II) complexation by this compound have been extensively studied, revealing that the reaction is first order with respect to Fe(II) and third order with respect to the ligand. These findings support the significant role of the unprotonated form of the ligand in the reactivity and complexation process (Thompsen & Mottola, 1984).

Chemical Reactions and Properties

This compound forms a stable, intensely colored complex with ferrous ions, which is the basis of its application in the spectrophotometric determination of iron. The formation of the this compound-ferrous iron complex involves a specific interaction that is highly sensitive to the presence of Fe(II), enabling the detection and quantification of iron in various samples. This property is utilized in the modified this compound method to determine Fe(II)/Fe(III) speciation in natural waters, demonstrating the adaptability and utility of this compound in analytical procedures (Viollier et al., 2000).

Physical Properties Analysis

The physical properties of this compound, including its stability and solubility, are crucial for its application in various analytical methodologies. This compound's ability to form a colored complex with ferrous ions under a wide range of conditions underscores its versatility and effectiveness as a reagent for iron quantification. Studies have focused on optimizing the conditions under which this compound can be used to achieve the most accurate and reliable results, including adjustments to pH, temperature, and ionic strength (Lin & Kester, 1992).

Chemical Properties Analysis

The chemical properties of this compound, particularly its selectivity and sensitivity to Fe(II), make it an invaluable reagent in the detection and quantification of iron. The complexation reaction between this compound and ferrous ions is highly specific, allowing for the differentiation between Fe(II) and Fe(III) in various samples. This specificity is vital for studies requiring accurate measurements of iron speciation, including environmental and biological analyses (Smith et al., 2021).

Scientific Research Applications

Spectrophotometric Determination of Serum Iron

Ferrozine, a commercially available sulfonated ferroin, is used in the spectrophotometric determination of submicrogram levels of iron in human serum. This method effectively minimizes potential errors from serum copper by complexation with neocuproin, adhering to Beer's Law. The high molar absorptivity of the iron-ferrozine complex makes it an excellent color reagent for monitoring iron therapy in anemic patients (Carter, 1971).

Adaptation to Flow Injection Analysis (FIA) for In Situ Iron Analysis

The this compound method has been adapted to flow injection analysis (FIA) to perform iron analysis in situ, particularly in hydrothermal environments. This adaptation allows for the determination of iron in the mixing zone of hydrothermal fluid and seawater, with a measuring range increased to up to 2000μM. This method supports the study of the chemical environment of communities associated with deep-sea hydrothermal activity (Sarradin et al., 2005).

Sequential Determination of Fe(II)/Fe(III) in Natural Waters

The this compound method has been revised to sequentially determine Fe(II)/Fe(III) speciation in small volumes of fresh and marine water samples at the submicromolar level. This modification involves spectrophotometric analyses before and after a reduction step, calibrated using stable Fe(III) standards and demonstrating reliability even in the presence of high concentrations of dissolved natural organic matter (Viollier et al., 2000).

Analysis of Soluble Iron Species in Seawater

Using this compound for the determination of soluble iron(II) and iron(III) species in seawater has shown that iron forms complexes with dissolved organic matter, affecting color development. Procedures developed to mitigate this involve heating and UV irradiation, aligning results with atomic absorption spectrometry data (Kononets et al., 2002).

Safety and Hazards

Ferrozine can cause burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating and toxic gases and vapors . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and not breathe dust .

Future Directions

Ferrozine shows strong potential in cancer treatment. It has been found to kill cancer cells, and some FDA-approved drugs were discovered to result in ferroptosis of cancer cells . It is also used in the in vitro quantitative, diagnostic determination of iron in human serum .

properties

IUPAC Name

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNYCXXBQPDPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N4NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28048-33-1 (Parent)
Record name Ferrozine sodium salt
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bright yellow powder with a pungent odor; [HACH LANGE MSDS]
Record name Ferrozine sodium salt
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CAS RN

69898-45-9
Record name Ferrozine sodium salt
Source ChemIDplus
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Record name Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1)
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Record name Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 this compound molecules per 1 Fe(II) ion). [, , , , , ]

ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.

ANone: The molecular formula of this compound is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.

ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]

ANone: While this compound exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.

ANone: this compound is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]

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